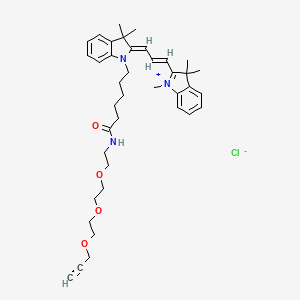
Cy3-PEG3-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG3-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in various scientific research fields due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-Alkyne typically involves the following steps:
Synthesis of Cyanine 3 (Cy3): The initial step involves the synthesis of Cyanine 3, which is a highly fluorescent dye.
Introduction of PEG Units: The next step involves the attachment of three PEG units to the Cy3 molecule.
Attachment of Alkyne Group: Finally, an alkyne group is introduced to the PEGylated Cy3 molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG3-Alkyne primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3, making it useful for various imaging applications .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG3-Alkyne has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of Cy3-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The fluorescent properties of Cy3 allow for the visualization and tracking of the conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG3-Alkyne: Similar to Cy3-PEG3-Alkyne, this compound contains Cyanine 5 (Cy5) instead of Cy3.
α-GalNAc-PEG3-Alkyne: This compound contains an α-GalNAc moiety instead of Cy3.
Uniqueness
This compound is unique due to its combination of high fluorescence efficiency, biocompatibility, and ability to undergo CuAAC reactions. The presence of PEG units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .
Eigenschaften
Molekularformel |
C39H52ClN3O4 |
|---|---|
Molekulargewicht |
662.3 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H |
InChI-Schlüssel |
HQPRBDLAILMFAQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
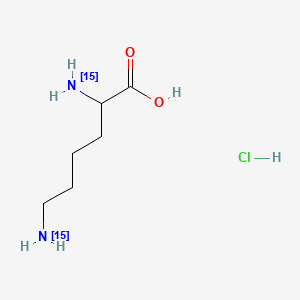
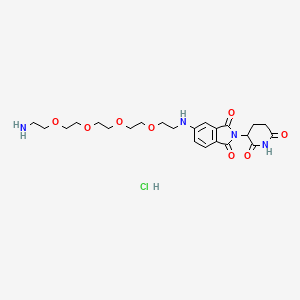
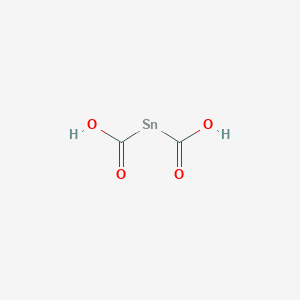
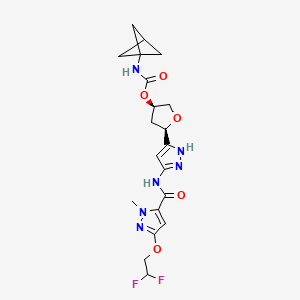
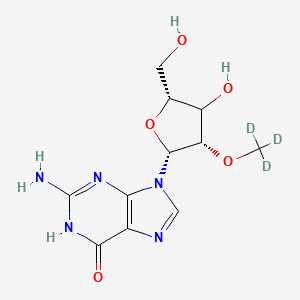
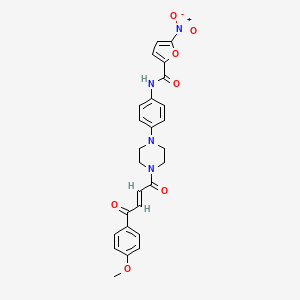
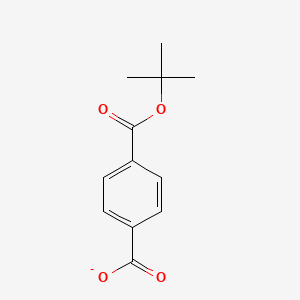
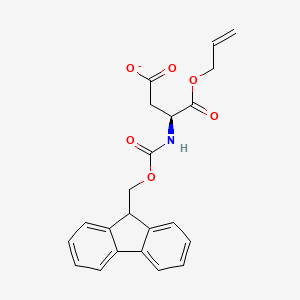
![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
![Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate](/img/structure/B12365643.png)
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)
